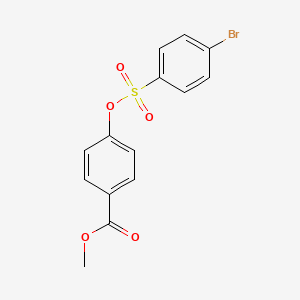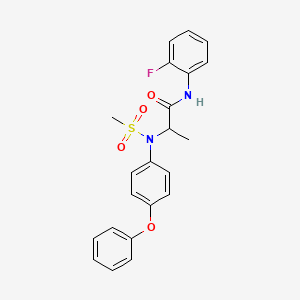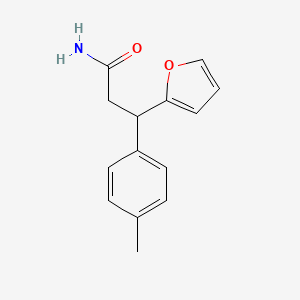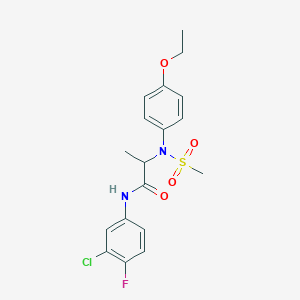
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate
Overview
Description
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate is an organic compound with the molecular formula C14H11BrO4S It is a derivative of benzoic acid and contains a bromophenyl group and a sulfonyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(4-bromophenyl)sulfonyloxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The sulfonyloxy group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of 4-(4-substituted phenyl)sulfonyloxybenzoates.
Reduction: Formation of methyl 4-(4-bromophenyl)thiobenzoate.
Oxidation: Formation of methyl 4-(4-bromophenyl)sulfonylbenzoate.
Scientific Research Applications
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-(4-bromophenyl)sulfonyloxybenzoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π stacking interactions with aromatic residues in proteins, while the sulfonyloxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
- Methyl 4-(4-formylphenyl)benzoate
Uniqueness
Methyl 4-(4-bromophenyl)sulfonyloxybenzoate is unique due to the presence of both a bromophenyl group and a sulfonyloxy group. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to similar compounds. The sulfonyloxy group, in particular, enhances the compound’s ability to participate in hydrogen bonding and other non-covalent interactions, making it a valuable tool in various research applications.
Properties
IUPAC Name |
methyl 4-(4-bromophenyl)sulfonyloxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO5S/c1-19-14(16)10-2-6-12(7-3-10)20-21(17,18)13-8-4-11(15)5-9-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPPWAMDYOHRAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-nitrophenyl)methanesulfonamide](/img/structure/B4020534.png)
![{4-[2-(methylthio)-4-pyrimidinyl]phenyl}methanol](/img/structure/B4020538.png)
![2-{4-[(Butane-1-sulfonyl)imino]-1,3,5-triazinan-1-YL}ethyl 4-nitrobenzoate](/img/structure/B4020542.png)
![N-(4-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}phenyl)-N-methylbenzenesulfonamide](/img/structure/B4020551.png)

![N-[2-(4-methylphenyl)sulfanylethyl]-2-(N-methylsulfonyl-4-phenoxyanilino)propanamide](/img/structure/B4020561.png)



![Ethyl 2-[[2-(azepan-1-yl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate;oxalic acid](/img/structure/B4020589.png)
![N~2~-{2-[({1-[(CYCLOHEXYLAMINO)CARBONYL]-2-METHYLBUTYL}AMINO)CARBONYL]PHENYL}-2-FURAMIDE](/img/structure/B4020609.png)
![N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]METHANESULFONAMIDE](/img/structure/B4020620.png)
![{N-[3-(ethoxycarbonyl)-4-(2-thienyl)(2-thienyl)]carbamoyl}phenylmethyl acetate](/img/structure/B4020625.png)
